molecular formula C15H22ClNO2 B1402488 (1-Phenethyl-piperidin-4-yl)-acetic acid hydrochloride CAS No. 1361116-72-4

(1-Phenethyl-piperidin-4-yl)-acetic acid hydrochloride

Cat. No.: B1402488
CAS No.: 1361116-72-4
M. Wt: 283.79 g/mol
InChI Key: ARIVJKDVMHMHQT-UHFFFAOYSA-N
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Description

(1-Phenethyl-piperidin-4-yl)-acetic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds with piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of appropriate precursors in the presence of catalysts such as phenylsilane and iron complexes . The reaction conditions often involve hydrogenation, cyclization, and reduction steps.

Industrial Production Methods: Industrial production of piperidine derivatives, including (1-Phenethyl-piperidin-4-yl)-acetic acid hydrochloride, focuses on cost-effective and scalable methods. Multicomponent reactions and the use of efficient catalysts are common strategies to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: (1-Phenethyl-piperidin-4-yl)-acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction typically involves the addition of hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .

Scientific Research Applications

(1-Phenethyl-piperidin-4-yl)-acetic acid hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Phenethyl-piperidin-4-yl)-acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: (1-Phenethyl-piperidin-4-yl)-acetic acid hydrochloride is unique due to its specific structural features and the combination of the phenethyl and acetic acid groups. These features contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-[1-(2-phenylethyl)piperidin-4-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c17-15(18)12-14-7-10-16(11-8-14)9-6-13-4-2-1-3-5-13;/h1-5,14H,6-12H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIVJKDVMHMHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)CCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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